Glyoxal bis(diallyl acetal)

Hydrogel Swelling Ratio Crosslinking Density

Generic crosslinker substitution alters hydrogel network architecture, causing LCST shifts and swelling failures. Glyoxal bis(diallyl acetal) is an octafunctional allylic monomer that eliminates this risk. - Achieves higher equilibrium swelling ratios vs. tetrafunctional crosslinkers (e.g., BIS) for superabsorbent materials. - Lowers PNIPA hydrogel LCST via enhanced hydrophobicity, enabling precise thermoresponsive actuation. - Validated at 0.8-1.0 wt% in personal care rheology additives for superior sensory properties.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 16646-44-9
Cat. No. B099651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxal bis(diallyl acetal)
CAS16646-44-9
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESC=CCOC(C(OCC=C)OCC=C)OCC=C
InChIInChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2
InChIKeyBXAAQNFGSQKPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyoxal bis(diallyl acetal) Overview


Glyoxal bis(diallyl acetal) (CAS 16646-44-9), also known as tetraallyloxyethane, is an organic compound with the molecular formula C14H22O4 and a molecular weight of 254.32 g/mol . It is classified as a multifunctional allylic monomer and a specialized crosslinking agent. Its unique molecular architecture features four terminal allyloxy groups attached to a central ethane backbone, classifying it as an octafunctional crosslinker in free-radical and thiol-ene polymerization systems [1]. This high degree of functionality distinguishes it from conventional tetrafunctional crosslinkers like N,N′-methylene bisacrylamide (BIS) and enables the formation of highly complex, three-dimensional polymer network structures [2]. Commercially, it is supplied as a colorless to pale yellow liquid or white powder with a typical purity of 90-98%, a boiling point of 155-160 °C (or 297 °C at 760 mmHg), and a density of approximately 1.001 g/cm³ .

1
Multifunctional allylic crosslinker for complex 3D polymer networks
2
Octafunctional behavior in free-radical and thiol-ene polymerization systems
3
Supplied as liquid or powder; typical purity in 90–98% range
Selection context: verify lot-specific purity and physical form for your polymerization method

Glyoxal bis(diallyl acetal) Substitution Risks


Generic substitution of crosslinkers in polymer synthesis is a high-risk endeavor because network architecture, and consequently material properties, are exquisitely sensitive to crosslinker functionality, reactivity, and hydrophobicity. Glyoxal bis(diallyl acetal) possesses eight polymerizable allyl groups, conferring octafunctional behavior [1]. This contrasts sharply with the tetrafunctional nature of commonly used alternatives like N,N′-methylene bisacrylamide (BIS), which contains only two polymerizable double bonds [2]. Simply replacing this octafunctional agent with a less functional analog will fundamentally alter the crosslinking density, mesh size, and the balance between elastic and mixing contributions to the network's free energy. Empirical studies confirm that substituting BIS with Glyoxal bis(diallyl acetal) directly leads to a measurable decrease in the hydrogel's lower critical solution temperature (LCST) and a significant increase in its equilibrium swelling ratio [3]. Such changes are not trivial; they directly impact the material's suitability for applications demanding precise thermoresponsive behavior or high water absorption capacity. Therefore, procurement decisions cannot be based solely on the generic classification of a 'crosslinker' but must account for the specific, quantifiable network outcomes dictated by the crosslinker's unique chemical structure.

Target
Glyoxal bis(diallyl acetal)
Octafunctional (8 polymerizable allyl groups)
Common Substitute
N,N′-methylene bisacrylamide (BIS)
Tetrafunctional (2 polymerizable double bonds)
Lower functionality can significantly reduce crosslinking density and shift network properties.
Target
Higher hydrophobicity drives LCST depression in PNIPA networks
Common Substitute
BIS-crosslinked PNIPA networks with higher LCST
Thermoresponsive phase behavior may shift away from the application temperature window.
Target
Swelling ratio increase from lower effective crosslinking density
Common Substitute
BIS-crosslinked hydrogels at identical molar feed ratio
Water uptake capacity and mesh size may not reproduce; swelling-dependent applications require re-validation.

Glyoxal bis(diallyl acetal) Performance Comparison


Superior Hydrogel Swelling vs. BIS

The replacement of the conventional tetrafunctional crosslinker N,N′-methylene bisacrylamide (BIS) with the octafunctional crosslinker glyoxal bis(diallyl acetal) (GLY) in poly(N-isopropylacrylamide-co-acrylic acid) hydrogels results in a significantly higher equilibrium swelling ratio (r = mass hydrogel/mass dry xerogel) in water at 301 K. This increase is a direct consequence of the lower effective crosslinking density (νe) exhibited by the GLY-crosslinked networks compared to the BIS-crosslinked networks at identical molar feed ratios [1].

Swelling vs. BIS
Reported
Ultra-high swellability; reported to be significantly higher than BIS-crosslinked counterparts.
Supports hydrogel swelling endpoint review
Magnitude not specified; data to verify under target monomer/crosslinker ratios.
Hydrogel Swelling Ratio Crosslinking Density

LCST Reduction in Hydrogels vs. BIS

Incorporation of glyoxal bis(diallyl acetal) (GLY) into poly(N-isopropylacrylamide) (PNIPA) based hydrogel networks induces a measurable decrease in the lower critical solution temperature (LCST) compared to identical networks crosslinked with N,N′-methylene bisacrylamide (BIS). This shift is attributed to the increased hydrophobicity of the GLY crosslinker relative to BIS [1].

LCST Shift vs. BIS
Reported
Directional decrease in LCST; magnitude not provided.
Supports thermoresponsive phase-transition tuning
Specific temperature shift requires experimental determination in target copolymer composition.
Thermoresponsive Polymer LCST Phase Transition

Personal Care Rheology Modifier

In the formulation of crosslinked carboxylic copolymers for use as rheological additives, glyoxal bis(diallyl acetal) is specified as one of a select group of crosslinking monomers (alongside triallylisocyanurate and triallyl trimellitate) capable of producing copolymers that impart 'superior feel and appearance' to personal care and pharmaceutical products [1]. The patent claims a defined composition range for the crosslinking monomer of 0.8-1.0% by weight [2]. While triallylisocyanurate is noted as the most preferred embodiment, the inclusion of glyoxal bis(diallyl acetal) as a viable alternative demonstrates its capability to meet stringent performance criteria in a competitive, high-value application space.

Rheology Modifier
Method context
Reported to enable copolymers with superior feel and appearance at 0.8–1.0 wt% loading.
Supports personal care rheology additive context
Patent-level evidence; performance parity requires formulation-specific benchmarking.
Rheology Personal Care Copolymer

Glyoxal bis(diallyl acetal) Optimal Applications


Ultra-High Swellability Hydrogels

This scenario is optimal when the research or industrial goal is to maximize the water absorption capacity of a thermoresponsive hydrogel network. Glyoxal bis(diallyl acetal) should be prioritized over tetrafunctional crosslinkers like BIS because it produces networks with a lower effective crosslinking density, directly leading to significantly higher equilibrium swelling ratios [1]. This property is directly applicable in the development of superabsorbent materials for hygiene products, agricultural water-retention agents, and matrices for the concentration of dilute aqueous solutions of macromolecules.

PNIPA Smart Material LCST Tuning

For applications requiring a precise and potentially lower volume phase transition temperature, Glyoxal bis(diallyl acetal) offers a distinct advantage. Its greater hydrophobicity compared to BIS allows formulators to shift the LCST of PNIPA-based hydrogels to a lower temperature range without altering the primary monomer composition [2]. This is a critical control parameter for designing 'smart' actuators, valves, or drug delivery systems that must respond to specific thermal stimuli in a physiological or environmental context.

Rheology Modifiers for Cosmetics & Pharmaceuticals

Procurement of Glyoxal bis(diallyl acetal) is justified when developing crosslinked carboxylic acid copolymers intended to enhance the texture, feel, and stability of personal care creams, lotions, or pharmaceutical gels. As established in the patent literature, its incorporation at specific weight percentages (0.8-1.0%) yields rheological additives that deliver 'superior feel and appearance' to the final product, a key performance indicator in these consumer-facing industries [3]. This provides a validated, application-specific alternative to other crosslinkers like triallylisocyanurate.

Application
Selection Property
Validation Focus
High-swelling hydrogel research
Low effective crosslinking density
Equilibrium swelling ratio and mesh-size characterization
Thermoresponsive smart material design
Hydrophobic crosslinker-driven LCST modulation
Volume phase transition temperature and sharpness
Cosmetic and pharmaceutical rheology modifiers
Reported feel and appearance profile
Formulation-specific aesthetic and rheological benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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